molecular formula C39H32O6S2 B14378882 1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene} CAS No. 90139-53-0

1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}

Cat. No.: B14378882
CAS No.: 90139-53-0
M. Wt: 660.8 g/mol
InChI Key: RYHRNAQNCXGBDP-UHFFFAOYSA-N
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Description

2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane is a complex organic compound known for its unique structural properties and applications in various fields. This compound features a central propane unit substituted with two phenylsulfonyl-phenoxy groups, making it a valuable material in polymer science and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4,4’-sulfonyl diphenol with appropriate halogenated precursors in the presence of a base such as potassium carbonate. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in polymer science and materials engineering .

Scientific Research Applications

2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane exerts its effects is primarily through its ability to interact with various molecular targets. The phenylsulfonyl groups can engage in hydrogen bonding and van der Waals interactions, while the phenoxy groups provide rigidity and stability to the molecular structure. These interactions enable the compound to form strong, durable materials with desirable properties .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis[4-[4-(phenylcarbonyl)phenoxy]phenyl]propane: Similar structure but with carbonyl groups instead of sulfonyl groups.

    2,2-Bis[4-[4-(aminophenoxy)phenyl]propane: Contains amino groups, offering different reactivity and applications.

    2,2-Bis[4-[4-(trifluoromethylphenoxy)phenyl]propane: Features trifluoromethyl groups, providing unique electronic properties

Uniqueness

2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane stands out due to its sulfonyl groups, which impart high thermal stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring durable and long-lasting materials .

Properties

CAS No.

90139-53-0

Molecular Formula

C39H32O6S2

Molecular Weight

660.8 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)phenoxy]-4-[2-[4-[4-(benzenesulfonyl)phenoxy]phenyl]propan-2-yl]benzene

InChI

InChI=1S/C39H32O6S2/c1-39(2,29-13-17-31(18-14-29)44-33-21-25-37(26-22-33)46(40,41)35-9-5-3-6-10-35)30-15-19-32(20-16-30)45-34-23-27-38(28-24-34)47(42,43)36-11-7-4-8-12-36/h3-28H,1-2H3

InChI Key

RYHRNAQNCXGBDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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